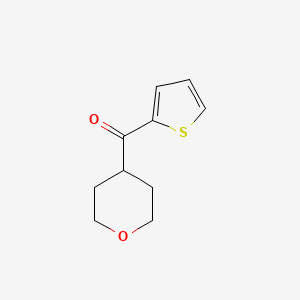
(tétrahydro-2H-pyran-4-yl)(thiophène-2-yl)méthanone
Vue d'ensemble
Description
(tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C10H12O2S and its molecular weight is 196.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality (tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse des inhibiteurs de l'histone désacétylase (HDAC)
(tétrahydro-2H-pyran-4-yl)(thiophène-2-yl)méthanone: peut être utilisé dans la synthèse d'inhibiteurs potentiels de la HDAC. Les inhibiteurs de la HDAC jouent un rôle crucial dans la thérapie épigénétique du cancer en régulant l'état d'acétylation des histones et d'autres protéines importantes .
Développement des agonistes du récepteur Toll-like
Ce composé sert de réactif dans l'identification et l'optimisation des agonistes du récepteur Toll-like 7 de type ptéridinone. Ces agonistes ont des applications potentielles dans le traitement oral de l'hépatite virale, mettant en évidence le rôle du composé dans l'avancement des thérapies antivirales .
Synthèse des agonistes du récepteur cannabinoïde CB2
Le composé est un matériau de départ pour la synthèse de 1-[(tétrahydro-2H-pyran-4-yl)méthyl]-1H-indol-3-ylméthanone, qui agit comme un agoniste du récepteur cannabinoïde CB2. Cela met en évidence son importance dans le développement de traitements pour les affections modulées par le récepteur CB2 .
Amélioration de la détection des dommages à l'ADN
En recherche en biologie moléculaire, les dérivés de This compound peuvent améliorer le processus de détection des cassures simple brin (SSB) dans l'ADN lorsqu'ils sont couplés à l'électrophorèse sur gel alcalin. Cette application est essentielle pour comprendre les mécanismes de dommages et de réparation génétiques .
Applications antimicrobiennes et antifongiques
Les dérivés de ce composé ont été étudiés pour leurs propriétés antimicrobiennes et antifongiques. Ceci est particulièrement pertinent dans la recherche de nouveaux agents pour lutter contre les souches de bactéries et de champignons résistantes aux antibiotiques .
Recherche anti-inflammatoire et anticancéreuse
Les dérivés du composé sont également étudiés pour leurs activités anti-inflammatoires et anticancéreuses. Ceci est dû à leur potentiel à moduler les voies biologiques impliquées dans l'inflammation et la progression du cancer .
Développement d'agents neuroprotecteurs
La recherche sur les maladies neurodégénératives peut bénéficier de l'utilisation de This compound dans le développement d'agents neuroprotecteurs. Ces agents pourraient potentiellement protéger les neurones contre les dommages et la dégénérescence .
Synthèse chimique et conception de médicaments
Enfin, le composé est précieux dans la synthèse chimique et la conception de médicaments en raison de sa structure chimique polyvalente, qui permet la création d'une large gamme de dérivés ayant des activités biologiques diverses .
Propriétés
IUPAC Name |
oxan-4-yl(thiophen-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c11-10(9-2-1-7-13-9)8-3-5-12-6-4-8/h1-2,7-8H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKWAKUAQWITPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


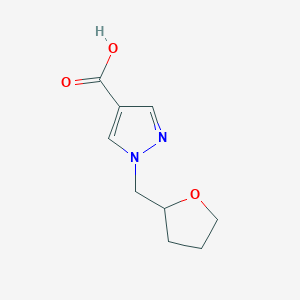
![3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1467944.png)
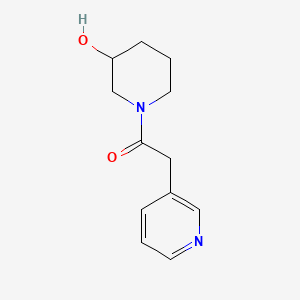
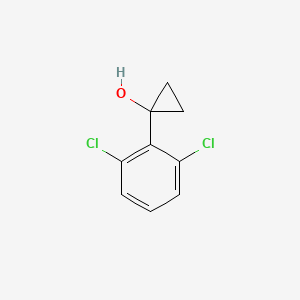
![1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1467949.png)

![1-[(2-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1467951.png)
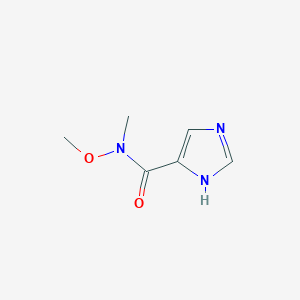
![Spiro[2.4]heptan-1-ylmethanamine](/img/structure/B1467953.png)
amine](/img/structure/B1467955.png)
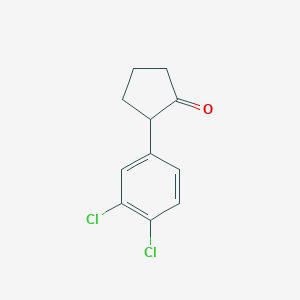
![1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1467957.png)


